molecular formula C9H8N2O B1499683 (Quinoxalin-5-yl)methanol CAS No. 496765-32-3

(Quinoxalin-5-yl)methanol

Cat. No.: B1499683
CAS No.: 496765-32-3
M. Wt: 160.17 g/mol
InChI Key: BXNLRCMBAYPSIL-UHFFFAOYSA-N
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Description

(Quinoxalin-5-yl)methanol , also known as quinolin-5-yl-methanol , is a heterocyclic compound with the empirical formula C10H9NO and a molecular weight of 159.18 g/mol . Its chemical structure features a quinoxaline ring fused to a methanol group. Quinoxalines are aromatic heterocycles containing a pyrazine ring with two nitrogen atoms.

Scientific Research Applications

  • 5-HT3 Receptor Antagonism : A series of quinoxalin-2-carboxamides, structurally related to (Quinoxalin-5-yl)methanol, were synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists. One compound, (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone, was identified as particularly potent in this series (Mahesh et al., 2011).

  • Antidepressant-like Activity : Another derivative, (4-phenylpiperazin-1-yl)(quinoxalin-3-yl) methanone (4a), was studied for its antidepressant potential. It demonstrated significant antidepressant-like effects in rodent behavioral models of depression (Mahesh et al., 2012).

  • Anti-inflammatory and Analgesic Agents : New 2-(3-methyl-7-substituted-2-oxoquinoxalinyl)-5-(aryl)-1,3,4-oxadiazoles were synthesized and evaluated as potential non-steroidal anti-inflammatory and analgesic agents. Some compounds in this series showed promising activity (Wagle et al., 2008).

  • Synthesis of Carbaldehyde Dimethyl Acetals : Research demonstrated a method for synthesizing 2-quinoxalinyl carbaldehyde dimethyl acetals from quinoxalines and methanol. This method is valuable for creating derivatives of quinoxalines in medicinal chemistry (Liu et al., 2013).

  • Conformational Analysis of Quinoxaline Derivatives : A study conducted on 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1Н)-ylMethanone provided insights into the conformational properties of such compounds, which is essential for understanding their biological activities (Karkhut et al., 2014).

Properties

IUPAC Name

quinoxalin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-6-7-2-1-3-8-9(7)11-5-4-10-8/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNLRCMBAYPSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669217
Record name (Quinoxalin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496765-32-3
Record name (Quinoxalin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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